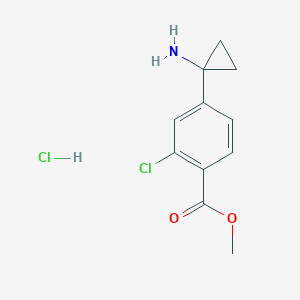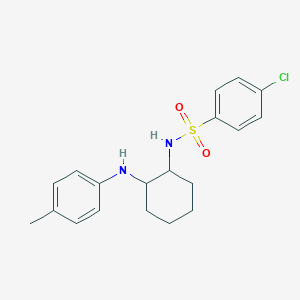
Methyl 3-(tosyloxy)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(tosyloxy)thiophene-2-carboxylate is an organic compound with the molecular formula C13H12O5S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a tosyloxy group (a tosyl group bonded to an oxygen atom) attached to the thiophene ring, which is esterified with a methyl group at the carboxylate position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(tosyloxy)thiophene-2-carboxylate typically involves the esterification of 3-hydroxythiophene-2-carboxylic acid followed by the introduction of the tosyloxy group. One common method includes:
Esterification: Reacting 3-hydroxythiophene-2-carboxylic acid with methanol in the presence of an acid catalyst to form methyl 3-hydroxythiophene-2-carboxylate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(tosyloxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 3-(substituted)thiophene-2-carboxylates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Aplicaciones Científicas De Investigación
Methyl 3-(tosyloxy)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of thiophene-based pharmaceuticals.
Industry: Utilized in the production of organic semiconductors, dyes, and materials for electronic devices .
Mecanismo De Acción
The mechanism of action of Methyl 3-(tosyloxy)thiophene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group acts as a good leaving group, facilitating substitution reactions. The thiophene ring’s aromaticity and electron-rich nature make it susceptible to electrophilic aromatic substitution and oxidative processes. These reactions are mediated by various molecular targets and pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Methyl thiophene-2-carboxylate: Lacks the tosyloxy group, making it less reactive in substitution reactions.
3-Methyl-2-thiophenecarboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 3-hydroxythiophene-2-carboxylate: Precursor in the synthesis of Methyl 3-(tosyloxy)thiophene-2-carboxylate .
Uniqueness
This compound is unique due to the presence of the tosyloxy group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Propiedades
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonyloxythiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5S2/c1-9-3-5-10(6-4-9)20(15,16)18-11-7-8-19-12(11)13(14)17-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFPAFMQABUIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
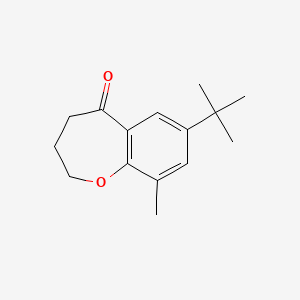
![N-[(2,5-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide](/img/structure/B2560222.png)
![N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2560223.png)
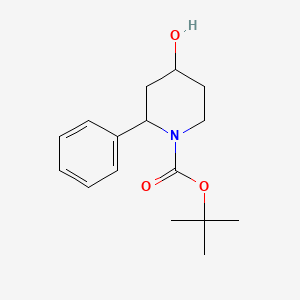
![4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2560225.png)
![2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2560226.png)
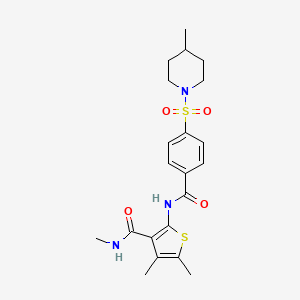

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2560232.png)
![2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2560233.png)

